
20,21,22,23-Tetrahydro-23-oxoazadirone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chisocheton compound F is a naturally occurring limonoid isolated from the genus Chisocheton, which belongs to the family Meliaceae. Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties . Chisocheton compound F has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chisocheton compound F involves the extraction of plant material, followed by chromatographic separation techniques to isolate the compound. The specific synthetic routes and reaction conditions for Chisocheton compound F have not been extensively documented in the literature. general methods for isolating limonoids from Chisocheton species include solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Chisocheton compound F is not well-established due to its natural origin and the complexity of its structure. The compound is typically obtained through the extraction of plant material from Chisocheton species, followed by purification processes. Advances in biotechnological methods and synthetic biology may offer future avenues for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Chisocheton compound F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl, carbonyl, and epoxide moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Chisocheton compound F, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at electrophilic centers, facilitated by reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of limonoids and their derivatives.
Mechanism of Action
The mechanism of action of Chisocheton compound F involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta in lipopolysaccharide-stimulated cells . This inhibition is mediated through the suppression of the phosphorylation of p38 mitogen-activated protein kinase, a key signaling molecule in the inflammatory response .
Comparison with Similar Compounds
- Dysobinin
- Nimonol
- 7-alpha-hydroxyneotrichilenone
- Ceramicine B
- Toonaciliatone F
Properties
CAS No. |
157376-71-1 |
|---|---|
Molecular Formula |
C28H38O5 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
[(5R,7R,8R,9R,10R,13S,17S)-4,4,8,10,13-pentamethyl-3-oxo-17-[(3S)-5-oxooxolan-3-yl]-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate |
InChI |
InChI=1S/C28H38O5/c1-16(29)33-23-14-21-25(2,3)22(30)10-12-27(21,5)20-9-11-26(4)18(17-13-24(31)32-15-17)7-8-19(26)28(20,23)6/h8,10,12,17-18,20-21,23H,7,9,11,13-15H2,1-6H3/t17-,18+,20-,21+,23-,26+,27-,28+/m1/s1 |
InChI Key |
LXNMRBHGHQWYSQ-PLNCUQKMSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(CC3)C)[C@@H]5CC(=O)OC5)C)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5CC(=O)OC5)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


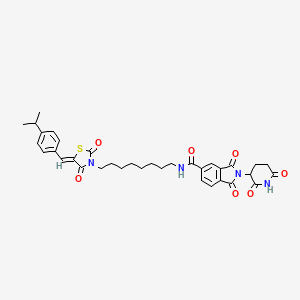

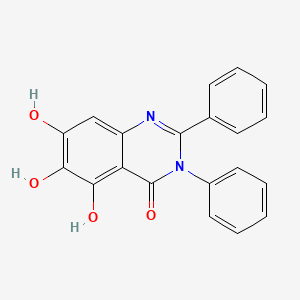
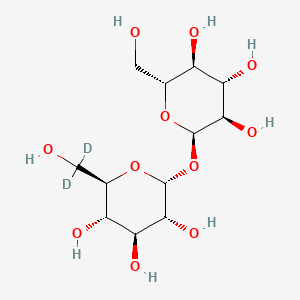
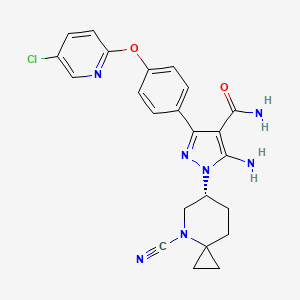
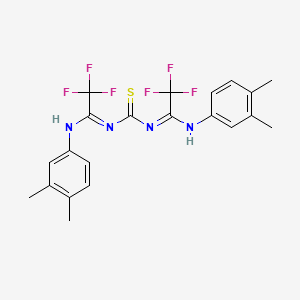

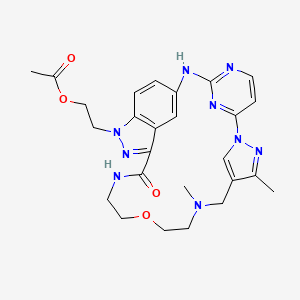
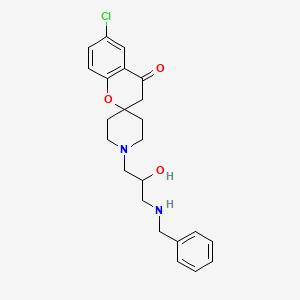
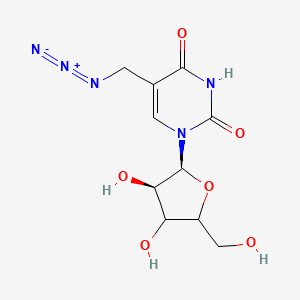
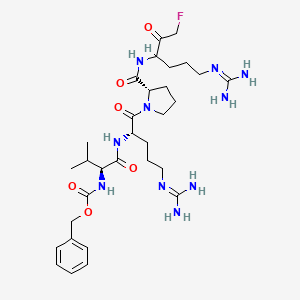
![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)


